Dimethyl vinylphosphonate is an organic molecule containing a phosphonate group (P(O)(OR)2) and a vinyl group (CH2=CH-). It can be synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the condensation of trimethyl phosphite with an aldehyde or a ketone [].
The synthesized dimethyl vinylphosphonate can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the structure and composition of the molecule.
Dimethyl vinylphosphonate serves as a versatile building block for the synthesis of various organophosphorus compounds. Its reactivity allows for modifications at the vinyl group and the phosphonate group, enabling the creation of diverse functionalized molecules.
The vinyl group can undergo various reactions like addition reactions, metathesis reactions, and radical polymerizations, leading to the formation of complex molecules with specific functionalities.
The phosphonate group can be further modified by introducing different substituents through various reactions. This allows for the creation of molecules with tailored properties like water solubility, stability, and binding affinity [].
The unique properties of modified dimethyl vinylphosphonate derivatives make them valuable candidates for various applications in material science. Here are a few examples:
Dimethyl vinylphosphonate is an organic compound characterized by the presence of a phosphonate group and a vinyl group in its molecular structure. Its chemical formula is , and it is recognized for its reactivity, which allows it to serve as a versatile building block for synthesizing various organophosphorus compounds. The compound features a vinyl group () attached to a phosphorus atom that is further bonded to two methoxy groups () . This unique structure contributes to its interesting chemical reactivity, enabling various modifications at both the vinyl and phosphonate groups.
Currently, there is limited information on the specific mechanism of action of DMVP in biological systems. However, its potential lies in its ability to interact with enzymes due to the structural similarity of the vinylphosphonate group to naturally occurring phosphate esters involved in biological processes []. Further research is needed to elucidate its specific mechanisms.
DMVP is likely to possess similar hazards to other organophosphorus compounds.
Additionally, under acidic or basic conditions, dimethyl vinylphosphonate can decompose, releasing methanol and vinylphosphonic acid .
Dimethyl vinylphosphonate can be synthesized through several methods, including:
The general reaction can be represented as follows:
text(CH₃O)₂P(O)H + HC≡CH → CH₂=CHPO(OCH₃)₂ + H₂O
Dimethyl vinylphosphonate finds utility in various fields:
While specific interaction studies involving dimethyl vinylphosphonate are scarce, its structural characteristics suggest that it may interact with enzymes similar to how natural phosphate esters do. Such interactions could influence enzyme activity or mimic substrate behavior in biochemical processes. More comprehensive studies are required to detail these interactions and their implications .
Dimethyl vinylphosphonate shares similarities with several other organophosphorus compounds. Here are some comparable compounds along with their unique features:
Dimethyl vinylphosphonate stands out due to its dual functionality from both the phosphonate and vinyl groups, allowing for diverse chemical transformations that are not as readily available in other similar compounds. This versatility makes it particularly valuable in synthetic chemistry and material science applications.
Dimethyl vinylphosphonate is an organophosphorus compound with the molecular formula C₄H₉O₃P and a molecular weight of 136.09 grams per mole [1] [2] [3]. The compound is systematically named as phosphonic acid, ethenyl-, dimethyl ester, reflecting its structural composition of a phosphonate group bonded to a vinyl moiety [1] [4]. The Chemical Abstracts Service registry number for this compound is 4645-32-3, with the European Community number 225-076-4 [1] [3] [4].
The molecular structure consists of a central phosphorus atom in a tetrahedral configuration, bonded to one oxygen atom through a double bond (phosphoryl group), two methoxy groups (-OCH₃), and one vinyl group (CH₂=CH-) [1] [2]. The International Union of Pure and Applied Chemistry name reflects this structural arrangement as dimethyl ethenylphosphonate [4]. The compound exists with the International Chemical Identifier key CQCXMYUCNSJSKG-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation COP(OC)C=C [1] [3] [5].
The vinyl group attachment to the phosphorus center provides the molecule with unique reactivity characteristics, particularly in polymerization reactions and cross-metathesis processes [6] [7]. The phosphonate structure exhibits idealized tetrahedral geometry around the phosphorus atom, with the phosphoryl bond length and methoxy substituents influencing the overall molecular conformation [1] [4]. The compound demonstrates configurational stability under standard conditions, with the vinyl group maintaining its planar geometry [6] [8].
The nuclear magnetic resonance spectroscopic analysis of dimethyl vinylphosphonate reveals characteristic chemical shifts and coupling patterns that confirm its molecular structure [9] [10]. Proton nuclear magnetic resonance spectroscopy shows the vinyl protons appearing as complex multiplets in the region of 5.94 to 6.81 parts per million [10]. The vinyl proton at the alpha position exhibits a double doublet of triplets pattern at 6.81 parts per million with coupling constants of J(H,H) = 17.1 and 6.6 Hz, and J(H,P) = 21.6 Hz [10].
The methoxy protons appear as a doublet in the region of 3.7 to 3.8 parts per million with a characteristic phosphorus-proton coupling constant of J(H,P) = 11.0 Hz [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the vinyl carbon atoms showing distinct chemical shifts at 154.9 and 116.4 parts per million [10]. The vinyl carbon directly bonded to phosphorus exhibits a large carbon-phosphorus coupling constant of J(C,P) = 187.8 Hz, confirming the direct connectivity [10].
The methoxy carbon atoms appear at 66.3 and 52.4 parts per million with smaller carbon-phosphorus coupling constants of J(C,P) = 5.4 and 5.6 Hz respectively [10]. Phosphorus-31 nuclear magnetic resonance spectroscopy shows a characteristic singlet in the range of 19.8 to 21.4 parts per million, consistent with the phosphonate functionality [10] [12]. These spectroscopic parameters provide unambiguous identification of the compound and confirm the structural assignments [9] [10].
Infrared spectroscopy of dimethyl vinylphosphonate exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [13] [14]. The vinyl carbon-hydrogen stretching vibrations appear in the region of 3020 to 3080 wavenumbers with medium intensity, distinguishing them from the methyl carbon-hydrogen stretching vibrations observed at 2950 to 2980 wavenumbers [15] [16]. The vinyl carbon-carbon double bond stretching vibration manifests as a weak to medium intensity band in the range of 1620 to 1640 wavenumbers [15] [16].
The phosphoryl (P=O) stretching vibration represents the most characteristic and intense absorption band, appearing at 1250 to 1260 wavenumbers with strong intensity [15]. Additional phosphoryl stretching is observed at 1090 wavenumbers, also exhibiting strong intensity [14]. The phosphorus-oxygen stretching vibrations of the methoxy groups appear as medium to strong intensity bands in the region of 985 to 905 wavenumbers [14]. Carbon-oxygen stretching vibrations contribute to the spectral pattern with medium intensity bands around 1028 to 1035 wavenumbers [14].
The infrared spectroscopic profile provides reliable fingerprint identification of dimethyl vinylphosphonate and allows for differentiation from related phosphonate compounds [13] [14]. The characteristic frequency patterns are particularly useful for monitoring polymerization reactions and chemical modifications involving the vinyl or phosphonate functionalities [14] [17].
Mass spectrometric analysis of dimethyl vinylphosphonate provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [13] [18]. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the molecular weight of the intact compound [3] [4]. The compound demonstrates characteristic fragmentation patterns under electron ionization conditions, with major fragments observed at specific mass-to-charge ratios [19].
The fragmentation pattern typically involves loss of methoxy groups and vinyl moieties, providing diagnostic information about the molecular structure [20] [19]. Gas chromatography-mass spectrometry methods have been developed for the analysis and purification assessment of dimethyl vinylphosphonate, utilizing the characteristic mass spectral signature for identification [18]. The mass spectrometric data serves as complementary evidence to nuclear magnetic resonance and infrared spectroscopic characterization for compound identification [13] [18].
Electrospray ionization mass spectrometry techniques have also been employed for the analysis of dimethyl vinylphosphonate in various chemical and biological matrices [20]. The mass spectrometric fragmentation patterns provide insights into the stability and reactivity of different functional groups within the molecule [20] [19].
The physicochemical constants of dimethyl vinylphosphonate have been extensively characterized and documented in the scientific literature [2] [5] [21] [22]. The compound exists as a colorless liquid at room temperature with a density of 1.146 grams per milliliter at 20 degrees Celsius [2] [5] [21] [22]. The refractive index is measured as 1.430 to 1.435 at 20 degrees Celsius using the sodium D-line [2] [5].
The boiling point ranges from 197 to 202 degrees Celsius at standard atmospheric pressure, while the melting point is below negative 30 degrees Celsius [2] [21] [22]. The flash point has been determined to be between 98 and 101 degrees Celsius using closed cup methodology [21] [23] [24]. The vapor pressure at 25 degrees Celsius is 3.83 millimeters of mercury, indicating moderate volatility [25].
The compound requires storage at temperatures between 2 and 8 degrees Celsius to maintain stability [2] [21] [22]. The molecular volume has been calculated as 120.4 milliliters per mole, with a molecular refractive power of 31.17 milliliters per mole [5]. These physicochemical constants are essential for handling, storage, and application considerations in various chemical processes [2] [21] [22].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₉O₃P | [1] [2] [3] [4] |
| Molecular Weight (g/mol) | 136.09 | [1] [2] [3] [4] |
| Density (g/mL at 20°C) | 1.146 | [2] [5] [21] [22] |
| Boiling Point (°C) | 197-202 | [2] [21] [22] |
| Melting Point (°C) | <-30 | [21] [22] |
| Refractive Index (n₂₀/D) | 1.430-1.435 | [2] [5] |
| Flash Point (°C) | 98-101 | [21] [23] [24] |
| Vapor Pressure (mmHg at 25°C) | 3.83 | [25] |
Dimethyl vinylphosphonate exhibits excellent water solubility, being fully miscible with water under ambient conditions [21] [22]. This complete miscibility distinguishes the compound from many other organophosphorus compounds and reflects the hydrophilic nature of the phosphonate functionality [22] [26]. The compound also demonstrates good solubility in common organic solvents, including acetone, chloroform, methanol, and acetonitrile [26].
The solubility characteristics are particularly important for applications in aqueous polymerization systems and as a monomer in hydrophilic polymer synthesis [26] [27]. In polymer form, the solubility behavior changes significantly depending on the tacticity and molecular weight of the resulting polymers [26]. Isotactic-rich polymers derived from dimethyl vinylphosphonate show reduced solubility in organic solvents compared to atactic forms [26].
The logarithm of the partition coefficient (LogP) is reported as 0.148, indicating a hydrophilic character with preference for aqueous phases [3]. This solubility profile makes dimethyl vinylphosphonate suitable for use in biological systems and aqueous chemical processes [3] [26]. The miscibility with water also facilitates purification processes and analytical procedures [18] [26].
The thermodynamic properties of dimethyl vinylphosphonate and its polymeric derivatives have been investigated extensively to understand thermal stability and processing characteristics [17] [28]. The thermal stability onset temperature for pure polymer forms reaches 260 degrees Celsius, making it suitable for high-temperature applications [28]. Initial degradation temperatures vary depending on the specific polymer structure, ranging from 210 to 260 degrees Celsius [28].
Glass transition temperatures of polymeric forms range from negative 48 to negative 67 degrees Celsius, with the specific value depending on side chain length and polymer architecture [28]. The activation energy for phenylene rotation in related phosphonate materials has been determined as 12.5 kilojoules per mole [29]. When incorporated into copolymer systems, dimethyl vinylphosphonate demonstrates significant flame retardancy enhancement, with heat release peak reductions of up to 70 percent [17].
The limiting oxygen index increases from 18.6 percent to 30.0 percent when 22.6 weight percent of dimethyl vinylphosphonate is incorporated into polyacrylonitrile copolymers [17]. These thermodynamic properties indicate that dimethyl vinylphosphonate and its derivatives possess excellent thermal stability and flame retardant characteristics [17] [28]. The thermal degradation typically involves initial cleavage of carbon-oxygen bonds between the phosphonate group and methoxy substituents, followed by breakdown of the phosphonate structure at higher temperatures [28].
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Thermal Stability Onset (°C) | 260 | Pure polymer form | [28] |
| Initial Degradation Temperature (°C) | 210-260 | Depends on polymer structure | [28] |
| Glass Transition Temperature (°C) | -48 to -67 | Polymer form, varies with side chain length | [28] |
| Activation Energy (kJ/mol) | 12.5 | Phenylene rotation in phosphonate materials | [29] |
| Heat Release Peak Reduction (%) | 70 | In polyacrylonitrile copolymer | [17] |
| Limiting Oxygen Index (%) | 30.0 | With 22.6 wt% in copolymer | [17] |
Corrosive;Irritant